Cas no 21635-21-2 (1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative with a molecular structure featuring a benzyl group at the N1 position and a methyl substituent at the C5 position of the pyrazole ring, along with an acetyl group at the C4 position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework allows for further functionalization, making it valuable for constructing more complex heterocyclic systems. The benzyl and acetyl groups enhance reactivity, facilitating selective modifications for targeted applications in medicinal chemistry and material science.
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one structure
21635-21-2 structure
商品名:1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
CAS番号:21635-21-2
MF:C13H14N2O
メガワット:214.263
MDL:MFCD11168174
CID:3910573
PubChem ID:13620271

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-[5-methyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-
    • 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
    • ZIEGEZDYSRLXCJ-UHFFFAOYSA-N
    • 21635-21-2
    • 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethanone
    • DB-161084
    • 1-(1-benzyl-5-methylpyrazol-4-yl)ethanone
    • 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
    • E71622
    • CS-0336420
    • WS-01338
    • MFCD11168174
    • SCHEMBL14343976
    • SB74638
    • MDL: MFCD11168174
    • インチ: InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
    • InChIKey: ZIEGEZDYSRLXCJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 214.110613074Da
  • どういたいしつりょう: 214.110613074Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 34.9Ų

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-1G
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
1g
¥ 2,494.00 2023-03-09
AstaTech
E71622-0.25/G
1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE
21635-21-2 95%
0.25g
$282 2023-09-19
AstaTech
E71622-5/G
1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE
21635-21-2 95%
5g
$1693 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-500mg
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
500mg
¥1662.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-1g
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
1g
¥2495.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-100.0mg
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
100.0mg
¥746.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-250.0mg
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
250.0mg
¥996.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-100mg
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
100mg
¥746.0 2024-04-22
AstaTech
E71622-1/G
1-(1-BENZYL-5-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE
21635-21-2 95%
1g
$564 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA654-1.0g
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
21635-21-2 95%
1.0g
¥2495.0000 2024-08-03

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one 関連文献

1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 21635-21-2 and Product Name: 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

The compound with the CAS number 21635-21-2 and the product name 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound incorporates a benzyl group and a 5-methyl-1H-pyrazol-4-yl moiety, which are key features that contribute to its distinctive chemical properties and biological activities.

In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing pyrazole derivatives, due to their wide range of biological activities. The pyrazole scaffold is known for its versatility in pharmaceutical applications, including antiviral, anti-inflammatory, and anticancer properties. The presence of a methyl group at the 5-position of the pyrazole ring further enhances the compound's pharmacological potential by influencing its electronic and steric properties. This modification can lead to improved binding affinity and selectivity when interacting with biological targets.

The 1-(1-benzyl)ethan-1-one part of the molecule introduces another layer of complexity, contributing to the compound's overall reactivity and functionalization possibilities. Benzyl groups are commonly used in medicinal chemistry due to their ability to enhance solubility, stability, and metabolic profiles of drug candidates. The combination of these structural elements makes 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one a promising candidate for further investigation in various therapeutic areas.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, research has demonstrated that certain pyrazole-based compounds exhibit significant inhibitory effects on enzymes involved in cancer progression. The benzyl and methyl substituents in this compound may play a crucial role in modulating these interactions, potentially leading to the discovery of new anticancer drugs. Additionally, the compound's ability to cross-react with other bioactive molecules suggests its utility in designing multitargeted therapeutics.

The synthesis of 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for structural modifications to optimize its pharmacological properties.

In terms of biological evaluation, preliminary studies on 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one have shown promising results in vitro. The compound demonstrates inhibitory activity against several enzymes relevant to inflammatory diseases and cancer. The exact mechanism of action remains under investigation, but it is hypothesized that the interaction between the benzyl and pyrazole moieties with specific protein targets contributes to its observed effects. Further research is needed to elucidate these interactions at a molecular level.

The pharmaceutical industry is increasingly leveraging computational chemistry tools to accelerate drug discovery processes. Molecular modeling studies have been conducted on 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one to predict its binding affinity and selectivity towards potential biological targets. These simulations provide valuable insights into the compound's three-dimensional structure and help identify key residues involved in binding interactions. Such information is crucial for designing next-generation derivatives with enhanced efficacy and reduced side effects.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for the commercialization of pharmaceutical compounds like 21635-21-2 and its derivatives. Quality control measures must be implemented throughout the synthesis and purification process to guarantee consistency and safety. Collaborative efforts between academic researchers and industry professionals are vital for translating laboratory findings into clinically viable therapeutics.

The future prospects for 1-(1-benzyl-5-methyl-1H-pyrazol-4-yethan-l-one) are promising, with ongoing research focused on exploring its full pharmacological potential. Investigating its effects in vivo will provide critical data on its safety profile and therapeutic efficacy. Additionally, exploring novel synthetic routes could lead to more cost-effective production methods, making this compound more accessible for clinical trials and commercial applications.

In conclusion,21635 21 2and its product name,l (l benzyl 5 methyl l h pyrazol 4 yl) ethan l one, represent an exciting development in pharmaceutical chemistry. The unique combination of structural features makes this compound a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this molecule,its significance in medicinal chemistry is expected to grow significantly over time.

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清らかである:99%/99%
はかる:500.0mg/1.0g
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